4-[(1E,3Z,5Z,7Z,9E,11Z,13E,15Z,17E)-18-(4-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 4-[(1E,3Z,5Z,7Z,9E,11Z,13E,15Z,17E)-18-(4-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol is a complex organic molecule characterized by multiple conjugated double bonds and a hydroxyl group. This compound is notable for its intricate structure, which includes a cyclohexenyl ring and a long polyene chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the cyclohexenyl ring and the polyene chain. The process may start with the cyclization of a suitable precursor to form the cyclohexenyl ring, followed by the sequential addition of conjugated double bonds to extend the polyene chain. The hydroxyl group is introduced through a hydroxylation reaction under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic systems to ensure high yield and purity. The process often requires precise control of reaction conditions, including temperature, pressure, and the use of specific catalysts to facilitate the formation of the desired product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The double bonds in the polyene chain can be reduced to single bonds.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are typical.
Substitution: Reagents like thionyl chloride (SOCl₂) can be used for substitution reactions involving the hydroxyl group.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying conjugated systems and their reactivity.
Biology: Investigated for its potential biological activity, including antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other complex organic molecules.
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets through its conjugated double bonds and hydroxyl group. The polyene chain allows for electron delocalization, which can interact with various biological molecules. The hydroxyl group can form hydrogen bonds, enhancing the compound’s binding affinity to specific targets.
Comparison with Similar Compounds
Similar Compounds
- (1E,3Z,5E,7Z,9E,11Z)-1,3,5,7,9,11-Cyclododecahexaene
- (E)-4-(3-Hydroxyprop-1-en-1-yl)-2-methoxyphenol
- 3-Buten-2-one, 4-(4-hydroxy-2,2,6-trimethyl-7-oxabicyclo[4.1.0]hept-1-yl)-
Uniqueness
The uniqueness of this compound lies in its extended conjugated system and the presence of a hydroxyl group, which together contribute to its distinct chemical and biological properties. The combination of these features makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C40H56O2 |
---|---|
Molecular Weight |
568.9 g/mol |
IUPAC Name |
4-[(1E,3Z,5Z,7Z,9E,11Z,13E,15Z,17E)-18-(4-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol |
InChI |
InChI=1S/C40H56O2/c1-29(17-13-19-31(3)21-23-37-33(5)25-35(41)27-39(37,7)8)15-11-12-16-30(2)18-14-20-32(4)22-24-38-34(6)26-36(42)28-40(38,9)10/h11-24,35-36,41-42H,25-28H2,1-10H3/b12-11+,17-13-,18-14+,23-21+,24-22+,29-15-,30-16-,31-19-,32-20- |
InChI Key |
JKQXZKUSFCKOGQ-MPNSJOGPSA-N |
Isomeric SMILES |
CC1=C(C(CC(C1)O)(C)C)/C=C/C(=C\C=C\C(=C/C=C/C=C(/C)\C=C/C=C(/C)\C=C\C2=C(CC(CC2(C)C)O)C)\C)/C |
Canonical SMILES |
CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CC(CC2(C)C)O)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.